molecular formula C27H22N4O6 B12772584 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid CAS No. 64137-49-1

4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid

Cat. No.: B12772584
CAS No.: 64137-49-1
M. Wt: 498.5 g/mol
InChI Key: NBEUSCGCFAKPOW-GSLHRLMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, pyrazoles, and conjugated dienes

Preparation Methods

The synthesis of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like ZrOCl2·8H2O . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: The presence of hydroxyl and carboxyl groups allows for oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

    Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like acetic anhydride or sulfuric acid.

Scientific Research Applications

4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid lies in its combination of functional groups and the resulting versatility in chemical reactions and applications.

Properties

CAS No.

64137-49-1

Molecular Formula

C27H22N4O6

Molecular Weight

498.5 g/mol

IUPAC Name

4-[4-[(1E,3E,5Z)-5-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid

InChI

InChI=1S/C27H22N4O6/c1-16-22(24(32)30(28-16)20-12-8-18(9-13-20)26(34)35)6-4-3-5-7-23-17(2)29-31(25(23)33)21-14-10-19(11-15-21)27(36)37/h3-15,28H,1-2H3,(H,34,35)(H,36,37)/b5-3+,6-4+,23-7-

InChI Key

NBEUSCGCFAKPOW-GSLHRLMQSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.